![molecular formula C12H12F3NO3 B1370758 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid CAS No. 250682-08-7](/img/structure/B1370758.png)
3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid
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Description
“3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid” is a chemical compound with the molecular formula C12H12F3NO3 . It is a derivative of benzoic acid, which is characterized by the presence of a morpholine ring and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of “3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid” consists of a benzoic acid core, a morpholine ring, and a trifluoromethyl group . The morpholine ring and the trifluoromethyl group are attached to the benzoic acid core .Scientific Research Applications
Cyclic Heterotetrameric and Hydrogen-bonded Polymeric Structures
Research has explored the morpholinium salts of ring-substituted benzoic acid analogues, highlighting the influence of interactive substituent groups on secondary structure generation. These studies have revealed the formation of cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures, demonstrating the compound's potential in metal complex stabilization and its role in secondary structure formation in crystalline materials (Smith & Lynch, 2016).
Synthetic Routes and Antitumor Activity
Another aspect of research focuses on synthetic routes to create derivatives of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid, such as the synthesis of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. This compound has shown distinct inhibitory capacity against cancer cell proliferation, suggesting potential applications in developing antitumor agents (Ji et al., 2018).
Structural and Spectral Analysis
Structural and spectral analysis of related compounds, such as 3-(Morpholin-4-ylmethyl)-1,3-Benzothiazole-2-Thione, has been conducted to understand their molecular conformation, hydrogen bonding interactions, and potential applications in chemical synthesis and material science (Franklin et al., 2011).
Novel Inhibitors of the PI3K-AKT-mTOR Pathway
The discovery of non-nitrogen containing morpholine isosteres highlights the ongoing search for novel inhibitors of the PI3K-AKT-mTOR pathway, crucial in cancer research. This work showcases the utility of morpholine derivatives in medicinal chemistry, particularly in designing molecules with significant pharmacological activity (Hobbs et al., 2019).
Applications in Fungicide Development
Research into morpholine fungicides, such as the crystal structure analysis of dimethomorph, reveals the potential applications of 3-Morpholin-4-yl-5-trifluoromethyl-benzoic acid derivatives in agriculture. These studies contribute to the development of new fungicidal compounds with enhanced activity and stability (Kang et al., 2015).
properties
IUPAC Name |
3-morpholin-4-yl-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)9-5-8(11(17)18)6-10(7-9)16-1-3-19-4-2-16/h5-7H,1-4H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBZZMSUFMFBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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